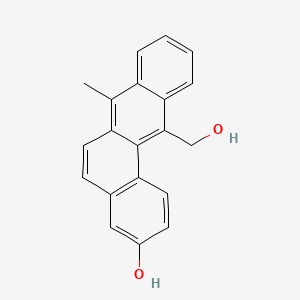
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a dimethylmethanamine backbone
准备方法
The synthesis of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine typically involves the reaction of diphenylphosphine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of diphenylphosphine, allowing it to react with the amine group. The reaction is conducted under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of secondary phosphines.
Substitution: The phosphanyl group can participate in substitution reactions with halides or other electrophiles, resulting in the formation of new phosphine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halides (e.g., methyl iodide). The major products formed from these reactions depend on the specific conditions and reagents used but generally include phosphine oxides, secondary phosphines, and substituted phosphines.
科学研究应用
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine involves its interaction with molecular targets through the phosphanyl group. This group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The compound’s ability to donate electron density to metal centers makes it an effective ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
相似化合物的比较
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound also contains diphenylphosphanyl groups but has an ethane backbone, making it more flexible and suitable for different coordination environments.
1,1’-Bis(diphenylphosphino)ferrocene: Featuring a ferrocene backbone, this compound is used in catalysis and material science due to its unique redox properties.
1,3-Bis(diphenylphosphino)propane: With a propane backbone, this compound is used as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.
属性
CAS 编号 |
13119-19-2 |
|---|---|
分子式 |
C15H18NP |
分子量 |
243.28 g/mol |
IUPAC 名称 |
1-diphenylphosphanyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18NP/c1-16(2)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI 键 |
USJKPRKDNVRCKO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)




